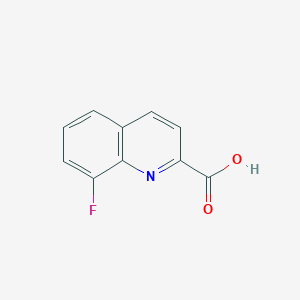

8-Fluoroquinoline-2-carboxylic acid

描述

8-Fluoroquinoline-2-carboxylic acid is a chemical compound with the empirical formula C10H6FNO2 . It has a molecular weight of 191.16 .

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-2-carboxylic acid consists of a quinoline core with a fluorine atom at the 8th position and a carboxylic acid group at the 2nd position .

Chemical Reactions Analysis

Quinolones, including 8-Fluoroquinoline-2-carboxylic acid, are known to interact with different receptor complexes . They are the only direct inhibitors of DNA synthesis; by binding to the enzyme-DNA complex, they stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV .

Physical And Chemical Properties Analysis

8-Fluoroquinoline-2-carboxylic acid is a solid compound . Its SMILES string is O=C(O)C(C=CC1=CC=C2)=NC1=C2F .

科学研究应用

Antibacterial Properties

8-Fluoroquinoline-2-carboxylic acid and its derivatives are extensively studied for their antibacterial properties. Research shows that various substitutions on the quinolone ring, particularly at the 8-position, significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have found that certain 8-substituted quinolones exhibit promising antibacterial activity, and modifications at this position can influence the compound's effectiveness against different bacterial strains (Sánchez et al., 1988); (Al-Hiari et al., 2007); (Segawa et al., 1992).

Synthesis and Structural Analysis

The synthesis and structural analysis of fluoroquinolone derivatives, including those with modifications at the 8-position, are crucial in understanding their antibacterial mechanism. Studies focusing on the synthesis of these compounds provide insights into how different substitutions affect their structure and, consequently, their biological activity (Ondi et al., 2005); (Koga et al., 1980).

Potential HIV-1 Replication Inhibition

Some studies have explored the potential of certain fluoroquinoline derivatives in inhibiting HIV-1 replication. These compounds might act by inhibiting specific functions within the HIV-1 lifecycle, presenting a novel approach to antiviral therapy (Baba et al., 1998).

Metal Ion Interaction

Research has been conducted on the interaction of fluoroquinoline derivatives with metal ions. These studies are important for understanding the potential applications of these compounds in developing metal ion sensors or chemosensors, which can be used in various environmental and biological applications (Youk et al., 2004).

Phototoxicity Reduction

Studies have also focused on reducing the phototoxicity of fluoroquinolones. By modifying the 8-position of the quinoline nucleus, researchers aim to develop compounds with reduced side effects when exposed to UV light, making them safer for therapeutic use (Marutani et al., 1993).

安全和危害

8-Fluoroquinoline-2-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Fluoroquinoline-2-carboxylic acid could involve further exploration of its potential applications in medicinal chemistry and drug discovery .

属性

IUPAC Name |

8-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHHHCKXIHRMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650805 | |

| Record name | 8-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline-2-carboxylic acid | |

CAS RN |

914208-13-2 | |

| Record name | 8-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1437073.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437078.png)

![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)

![N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437081.png)

![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)

![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)